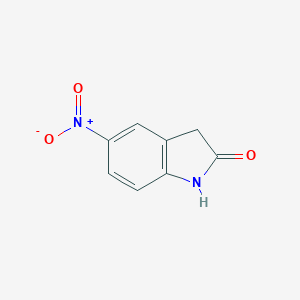

5-Nitrooxindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99066. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-4-5-3-6(10(12)13)1-2-7(5)9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCGHRDKVZPCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282253 | |

| Record name | 5-Nitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20870-79-5 | |

| Record name | 20870-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20870-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-2-oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitrooxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrooxindole, a derivative of oxindole, serves as a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, featuring an aromatic nitro group, imparts unique electronic and chemical properties that make it a valuable starting material for the synthesis of various biologically active compounds. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, enabling predictions of its behavior in biological systems, guiding formulation strategies, and informing the design of novel derivatives with enhanced therapeutic potential. This document provides a comprehensive overview of its core physicochemical characteristics, supported by detailed experimental protocols and logical workflows.

Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in various chemical and biological environments. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| IUPAC Name | 5-nitro-1,3-dihydroindol-2-one | [1] |

| Appearance | (Not explicitly found in search results) | |

| Melting Point | (Not explicitly found in search results) | |

| Solubility | (Not explicitly found in search results) | |

| logP (Octanol/Water Partition Coefficient) | (Not explicitly found in search results) | |

| pKa | (Not explicitly found in search results) |

Note: Specific experimental values for appearance, melting point, solubility, logP, and pKa for this compound were not available in the initial search results. These would typically be determined experimentally.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[2][3]

¹H NMR Spectral Data (Predicted) (Specific experimental data for this compound was not found; typical chemical shift ranges are provided for a similar scaffold.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (aromatic) | 7.0 - 8.5 | m | - |

| CH₂ | ~3.6 | s | - |

| NH | ~10.5 | br s | - |

¹³C NMR Spectral Data (Predicted) (Specific experimental data for this compound was not found; typical chemical shift ranges are provided.)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 175 - 180 |

| C-NO₂ | 140 - 150 |

| C (aromatic) | 110 - 145 |

| CH₂ | ~36 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups within the molecule.[4][5] The spectrum of this compound is expected to show characteristic absorption bands.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3200 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic, CH₂) | 2850 - 2960 | Medium |

| C=O Stretch (amide, lactam) | 1680 - 1720 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| N-O Stretch (nitro group, asymmetric) | 1500 - 1550 | Strong |

| N-O Stretch (nitro group, symmetric) | 1330 - 1370 | Strong |

Synthesis and Biological Context

This compound is a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor for producing 5-nitro-1H-indole-2,3-dione derivatives, which have been evaluated for their cytotoxic and antineoplastic activities.[6] Derivatives have been investigated for their potential to act as lethal mutagens against viruses by being incorporated into viral RNA by RNA-dependent RNA polymerases (RdRP), thereby inducing "error catastrophe".[7] The core oxindole structure is a privileged scaffold in drug discovery, and the introduction of a nitro group at the 5-position significantly influences its electronic properties and reactivity, making it a target for further chemical modification.[6][8]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[9] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[9]

Methodology (Capillary Method):

-

Sample Preparation: Finely powder a small amount of dry this compound.[9] Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[10]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (such as a Mel-Temp or Thiele tube).[9] If using a Thiele tube, attach the capillary to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[9]

-

Heating: Heat the apparatus rapidly at first to determine an approximate melting point.

-

Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat again, but slowly (at a rate of 1-2°C per minute) as the temperature approaches the approximate melting point.[9]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has liquefied (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Determination

Solubility provides insight into a compound's polarity and is critical for designing appropriate solvents for reactions, purification, and formulation.[11] The "like dissolves like" principle is a key guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[11]

Methodology (Qualitative):

-

Preparation: Place approximately 25 mg of this compound into a small test tube.[12]

-

Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl) in small portions.[12]

-

Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[12][13]

-

Observation: Observe whether the compound dissolves completely. If the compound dissolves, it is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."[13]

-

Acid/Base Testing: For water-insoluble compounds, solubility in aqueous acid (5% HCl) suggests a basic functional group (e.g., an amine), while solubility in aqueous base (5% NaOH) indicates an acidic functional group.[14][15]

NMR Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure.[16]

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[16]

-

Filtering: To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[17] The final solution height should be about 4-5 cm.[16][17]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer.[17] Acquire the ¹H spectrum first, followed by the ¹³C spectrum and other relevant experiments like DEPT-135 to determine carbon multiplicities (CH, CH₂, CH₃).[16]

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

IR Spectroscopy

IR spectroscopy is used to confirm the presence of specific functional groups.

Methodology (Thin Solid Film):

-

Sample Preparation: Dissolve a small amount (~50 mg) of this compound in a few drops of a volatile solvent like acetone or methylene chloride.[18]

-

Film Deposition: Place one drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[18]

-

Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[18]

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[18] The instrument measures the absorption of infrared radiation at different frequencies.[5]

-

Analysis: Analyze the resulting spectrum by identifying the characteristic absorption peaks corresponding to the functional groups present in this compound.

Visualizations: Workflows and Logic Diagrams

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Logical flow for determining the solubility class of an organic compound.

Caption: Logical relationships between NMR experiments and derived structural information.

References

- 1. 5-Nitro-2-oxindole | C8H6N2O3 | CID 230366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. amherst.edu [amherst.edu]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. youtube.com [youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

- 18. orgchemboulder.com [orgchemboulder.com]

Synthesis and Screening of 5-Nitrooxindole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The 5-nitrooxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly in the realm of oncology. Derivatives of this compound have shown potent efficacy against various cancer cell lines. Their mechanism of action is often multifaceted, involving the targeting of key cellular processes such as cell cycle regulation and programmed cell death. This technical guide provides an in-depth overview of the synthesis of this compound derivatives and the subsequent screening methodologies employed to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. Two prominent synthetic routes involve the functionalization of the 5-nitroindole core via reactions such as the Vilsmeier-Haack reaction and condensation reactions to introduce diverse pharmacophores.

General Synthetic Workflow

Caption: General synthetic routes for this compound derivatives.

Screening of this compound Derivatives

A multi-tiered screening approach is typically employed to evaluate the biological activity of newly synthesized this compound derivatives. This process begins with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.

Screening Workflow

Caption: A typical workflow for screening this compound derivatives.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the logarithm of the 50% growth inhibition (log10GI50) are provided as measures of potency.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 5 | HeLa | Alamar Blue | 5.08 ± 0.91 | [1] |

| 7 | HeLa | Alamar Blue | 5.89 ± 0.73 | [1] |

| 4l | HOP-62 (Non-Small Cell Lung) | SRB | - | [2] |

| 4l | HL-60(TB) (Leukemia) | SRB | - | [2] |

| 4l | MOLT-4 (Leukemia) | SRB | - | [2] |

| Compound | Cell Line | Assay | log10GI50 | Reference |

| 4l | HOP-62 (Non-Small Cell Lung) | SRB | < -8.00 | [2] |

| 4l | HL-60(TB) (Leukemia) | SRB | -6.30 | [2] |

| 4l | MOLT-4 (Leukemia) | SRB | -6.18 | [2] |

Experimental Protocols

Synthesis of 5-Nitro-1H-indole-2,3-dione-3-thiosemicarbazones[2]

-

Condensation: A mixture of 5-nitro-1H-indole-2,3-dione (1) and an appropriate N-substituted-thiosemicarbazide (2a-k) is prepared.

-

Reaction: The mixture is treated with morpholine or piperidine and formaldehyde.

-

Purification: The resulting 1-morpholino/piperidinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazones (4a-m) are purified.

-

Characterization: The structures of the synthesized compounds are confirmed using analytical and spectral methods such as IR, 1H-NMR, and EIMS.

Vilsmeier-Haack Reaction for Indole-3-carboxaldehyde Synthesis[3][4][5][6][7]

-

Reagent Preparation: To a solution of the indole substrate in DMF, (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent) is added at 0 °C.

-

Reaction: The reaction mixture is stirred for several hours at room temperature.

-

Work-up: A solution of NaOAc in water is added at 0 °C. The mixture is then diluted with water and extracted with an organic solvent (e.g., Et2O).

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to yield the desired aldehyde.

NCI-60 Human Tumor Cell Line Screen[8][9][10][11][12]

-

Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Incubation: The microtiter plates are incubated at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of experimental drugs.

-

Drug Addition: Experimental drugs, solubilized in DMSO, are added to the plates. For the initial screen, a single high dose (10⁻⁵ M) is used.

-

Further Incubation: The plates are incubated for an additional 48 hours.

-

Endpoint Determination: Cell viability is determined using the Sulforhodamine B (SRB) protein assay.

-

Data Analysis: The percentage of growth is calculated relative to no-drug controls and to the cell count at the time of drug addition. Compounds showing significant growth inhibition proceed to a five-dose screen.

Alamar Blue Cell Viability Assay[1][2][13][14][15]

-

Cell Preparation: Cells are seeded in a 96-well plate and incubated to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives.

-

Reagent Addition: Alamar Blue reagent is added to each well, typically at 10% of the culture volume.

-

Incubation: The plate is incubated at 37°C for 1-4 hours, protected from light.

-

Measurement: The fluorescence or absorbance is measured using a microplate reader. Fluorescence is typically read with an excitation of 560 nm and emission at 590 nm. Absorbance is measured at 570 nm and 600 nm.

-

Data Analysis: The percentage of viable cells is calculated by comparing the fluorescence or absorbance of treated cells to untreated controls.

Cell Cycle Analysis by Flow Cytometry[16][17][18][19][20]

-

Cell Treatment: Cells are treated with the test compound for a specified period.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Fixation: Cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the membranes.

-

Staining: The fixed cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on the fluorescence intensity of the PI stain.

c-Myc G-Quadruplex Fluorescent Intercalator Displacement (FID) Assay[21][22][23][24][25]

-

Principle: This assay measures the ability of a compound to displace a fluorescent probe (e.g., Thiazole Orange) that is bound to the c-Myc G-quadruplex DNA.

-

Procedure: A solution containing the c-Myc G-quadruplex DNA and the fluorescent probe is prepared. The test compound is then titrated into the solution.

-

Measurement: The decrease in fluorescence intensity is monitored as the test compound displaces the probe.

-

Analysis: The data is used to determine the binding affinity of the compound for the G-quadruplex.

Microscale Thermophoresis (MST)[26][27][28][29][30]

-

Principle: MST measures the change in the thermophoretic movement of a fluorescently labeled molecule (e.g., DNA) upon binding to a ligand (the test compound).

-

Procedure: A constant concentration of the fluorescently labeled DNA is mixed with varying concentrations of the test compound.

-

Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is applied. The movement of the fluorescent molecules is monitored.

-

Analysis: The change in thermophoresis is plotted against the ligand concentration to determine the binding affinity (Kd).

Mechanism of Action: Signaling Pathways

This compound derivatives have been shown to exert their anticancer effects through the modulation of critical signaling pathways. A key mechanism involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to its transcriptional repression. Furthermore, these compounds can induce the production of reactive oxygen species (ROS), triggering apoptotic cell death.

c-Myc and ROS Signaling Pathway

Caption: Proposed mechanism of action for this compound derivatives.

This compound derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. The synthetic methodologies outlined in this guide provide a framework for generating diverse chemical libraries for screening. The detailed experimental protocols for a range of in vitro assays will enable researchers to effectively evaluate the biological activity of these compounds and elucidate their mechanisms of action. The understanding of the key signaling pathways, such as the c-Myc and ROS-mediated apoptosis pathways, will be instrumental in the rational design and optimization of future lead candidates. This comprehensive technical guide serves as a valuable resource for advancing the discovery and development of this compound-based anticancer drugs.

References

The 5-Nitrooxindole Scaffold: A Privileged Structure in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-nitrooxindole scaffold, a heterocyclic motif, has emerged as a structure of significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of the this compound scaffold and its close analogs, with a focus on its anticancer, antiviral, and antimicrobial potential. The guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and development in this area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold and its near structural analog, 5-nitroindole, have shown potent anticancer activities against a variety of cancer cell lines. The primary mechanism of action involves a dual approach: the targeted stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene and the induction of intracellular reactive oxygen species (ROS).[1][2]

The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers.[3] The guanine-rich promoter region of the c-Myc gene can fold into a G-quadruplex secondary structure, which acts as a transcriptional repressor.[3] 5-nitroindole derivatives have been shown to bind to and stabilize this G-quadruplex, effectively silencing c-Myc expression.[2][3] This leads to a decrease in c-Myc protein levels, which in turn disrupts the cell cycle, leading to cell cycle arrest and the induction of the intrinsic apoptotic pathway.[2][3]

Furthermore, some 5-nitroindole compounds increase the intracellular concentration of ROS, leading to oxidative stress and mitochondrial damage, which further contributes to apoptotic cell death.[2][4]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro efficacy of representative 5-nitroindole and 5-nitroisatin derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives against HeLa Cells [4]

| Compound | IC50 (µM) | c-Myc G-Quadruplex Binding (DC50, µM) |

| 5 | 5.08 ± 0.91 | < 10 |

| 7 | 5.89 ± 0.73 | < 10 |

| 12 | > 50 | < 10 |

Table 2: Anticancer Activity of 5-Nitroisatin Derivatives against MCF-7 (Breast Cancer) Cell Line [5][6]

| Compound | Activity after 24h | Activity after 48h | Activity after 72h |

| 9 (1,2,4-triazine-3-thione) | Strongest | - | - |

| 7 (1,2,4-triazine-3-ol) | - | Good | - |

| 11 (1,2-diazino) | - | - | Good |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are mediated through the modulation of specific signaling pathways. The following diagrams illustrate the key molecular events.

Antiviral Activity

The oxindole core, particularly in the form of spirooxindole derivatives, has demonstrated significant potential as a scaffold for the development of antiviral agents.[1] These compounds have shown activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of various spirooxindole derivatives.

Table 3: Antiviral Activity of Spirooxindole Derivatives

| Compound Class | Virus | Target | Activity | Reference |

| Spiro-cyclopropane oxindole | HIV | Reverse Transcriptase | EC50 = ~75 nM | [1] |

| Spirooxindole derivative | Influenza A (A/Jinan/15/90) | - | IC50 = 4.12 µg/mL | [1] |

| Phenylsulfonyl spirooxindole | MERS-CoV | - | IC50 = 11 µM | [7][8] |

| Phenylsulfonyl spirooxindole | SARS-CoV-2 | - | IC50 = 17 µM | [7][8] |

| Phenylsulfonyl spirooxindole (combination) | SARS-CoV-2 | - | IC50 = 3.275 µM | [7][8] |

Antimicrobial and Antiprotozoal Activity

The 5-nitroisatin moiety, a close analog of this compound, has been incorporated into various heterocyclic derivatives to explore their antimicrobial and antiprotozoal activities.[3] In particular, 5-nitroisatin-derived thiosemicarbazones have shown promising antileishmanial potential.[3]

Quantitative Antiprotozoal Activity Data

The following table summarizes the in vitro antileishmanial activity of N4-substituted 5-nitroisatin-3-thiosemicarbazones.

Table 4: Antileishmanial Activity of 5-Nitroisatin-3-Thiosemicarbazone Derivatives [3]

| Compound | Substitution | IC50 (µg/mL) |

| 5 | ortho-methylphenyl | 1.78 ± 0.35 |

| 7 | para-methylphenyl | 0.44 ± 0.02 |

| 19 | - | 1.91 ± 0.04 |

| 28 | - | 4.28 ± 0.75 |

| Pentamidine (Standard) | - | 5.09 ± 0.04 |

Experimental Protocols and Workflows

A systematic approach is crucial for the synthesis and biological evaluation of novel this compound derivatives. The following diagram outlines a general experimental workflow.

Key Experimental Methodologies

1. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle controls.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6]

-

2. c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID)

-

Principle: This assay measures the ability of a compound to displace a fluorescent intercalator (e.g., Thiazole Orange) from the G-quadruplex DNA. A decrease in fluorescence indicates that the test compound is binding to the G-quadruplex.

-

Protocol:

-

Prepare G-Quadruplex: Anneal the c-Myc G-quadruplex-forming oligonucleotide by heating and slow cooling in a potassium-containing buffer.

-

Assay Setup: In a 96-well plate, add the folded G-quadruplex DNA (e.g., 0.25 µM), the fluorescent intercalator (e.g., 0.5 µM Thiazole Orange), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of fluorescence decrease and determine the DC50 value (the concentration of the compound that causes a 50% reduction in fluorescence).[3]

-

3. Antiviral Assay (Plaque Reduction Assay)

-

Principle: This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

-

Protocol:

-

Cell Monolayer: Seed susceptible cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus for a set adsorption period.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound.

-

Incubation: Incubate the plates until viral plaques are visible.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

-

4. Antimicrobial Susceptibility Test (Broth Microdilution for MIC)

-

Principle: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Protocol:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Conclusion

The this compound scaffold and its close analogs represent a versatile and promising platform for the discovery of new therapeutic agents. The well-documented anticancer activity, driven by the dual mechanism of c-Myc G-quadruplex stabilization and ROS induction, provides a strong rationale for further investigation. The emerging data on the antiviral and antimicrobial potential of related structures further broadens the therapeutic landscape for this scaffold. The detailed protocols and workflows provided in this guide are intended to facilitate and standardize the evaluation of new this compound derivatives, ultimately accelerating their potential translation into clinical candidates.

References

- 1. Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 5-Nitrooxindole

For Immediate Release

[City, State] – [Date] – The therapeutic potential of novel small molecules is a driving force in modern drug discovery. Among these, 5-Nitrooxindole has emerged as a compound of interest, though its precise mechanism of action remains a subject of ongoing investigation. This technical guide synthesizes the current understanding of related nitro and oxindole compounds to propose a putative mechanism of action for this compound and to outline a comprehensive research framework for its elucidation.

Executive Summary

While direct evidence for the specific mechanism of action of this compound is not yet robustly established in publicly available literature, the biological activities of structurally related nitro-containing compounds and oxindole derivatives provide a strong foundation for hypothesizing its potential pathways of action. This document outlines these putative mechanisms, details hypothetical experimental protocols for their investigation, and presents potential quantitative data in a structured format to guide future research for drug development professionals, researchers, and scientists. The core hypothesis is that this compound likely exerts its biological effects through a combination of redox-mediated processes, characteristic of nitro compounds, and modulation of key cellular signaling pathways, a hallmark of the oxindole scaffold.

Proposed Mechanism of Action: A Dual-Pronged Approach

The chemical architecture of this compound suggests a multi-faceted mechanism of action, leveraging the properties of both its nitro and oxindole moieties.

Redox Cycling and Oxidative Stress

The nitroaromatic group is a well-known pharmacophore and, in some cases, a toxicophore that can undergo intracellular reduction to form a nitro anion radical.[1][2][3] This process can trigger a cascade of redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, a mechanism commonly exploited in antimicrobial and anticancer agents.[1][2][3]

Modulation of Cellular Signaling Pathways

The oxindole core is a privileged scaffold in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases. While the specific targets of this compound are unknown, related oxindole derivatives have been shown to inhibit key signaling molecules involved in cell proliferation, survival, and inflammation.

A proposed signaling pathway for the effects of this compound, based on the activities of related compounds, is depicted below. This hypothetical pathway suggests that this compound may induce cellular stress via redox cycling while simultaneously inhibiting pro-survival signaling cascades.

Caption: Putative signaling pathway of this compound.

Quantitative Data (Hypothetical)

To rigorously assess the proposed mechanism of action, a series of quantitative assays would be necessary. The following tables present hypothetical data that would support the dual-pronged mechanism.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) |

| HeLa (Cervical Cancer) | 15.2 ± 2.1 |

| A549 (Lung Cancer) | 22.5 ± 3.5 |

| MCF-7 (Breast Cancer) | 18.9 ± 2.8 |

| HEK293 (Normal Kidney) | > 100 |

Table 2: Enzyme Inhibition Profile of this compound

| Target Kinase | IC₅₀ (µM) |

| MEK1 | 8.7 ± 1.2 |

| ERK2 | 12.3 ± 1.9 |

| Akt1 | 25.1 ± 3.4 |

| PI3Kα | > 50 |

Table 3: Cellular Markers of Oxidative Stress

| Marker | Fold Change (vs. Control) |

| Intracellular ROS | 4.2 ± 0.8 |

| Lipid Peroxidation | 3.5 ± 0.6 |

| Glutathione (GSH) Depletion | 2.8 ± 0.5 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the proposed mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Reagent Preparation: Prepare solutions of the target kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.

-

Compound Addition: Add serial dilutions of this compound to the wells of a 384-well plate.

-

Kinase Reaction: Add the kinase, tracer, and antibody to the wells and incubate for 1 hour at room temperature.

-

FRET Measurement: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

-

Data Analysis: Calculate the IC₅₀ value from the dose-response curve of the TR-FRET ratio.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for various time points (e.g., 1, 3, 6 hours).

-

DCFDA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Harvest the cells, wash with PBS, and analyze the fluorescence intensity of DCF using a flow cytometer.

-

Data Analysis: Quantify the mean fluorescence intensity to determine the fold change in ROS levels compared to untreated controls.

Experimental and Logical Workflows

The logical progression of experiments to elucidate the mechanism of action of this compound is crucial. The following diagrams illustrate the proposed experimental workflow and the logical relationship between the observed effects.

References

The Therapeutic Potential of 5-Nitroindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitroindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential, particularly in the realm of oncology. This technical guide provides an in-depth exploration of 5-nitroindole derivatives, focusing on their synthesis, mechanism of action, and preclinical anticancer activity. A key focus is their dual-pronged approach to inducing cancer cell death through the stabilization of c-Myc G-quadruplex DNA and the induction of reactive oxygen species (ROS). This document consolidates quantitative data on their biological activity, details key experimental protocols for their evaluation, and presents visual representations of the underlying signaling pathways to facilitate further research and drug development in this promising area.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous pursuit of novel therapeutic agents with improved efficacy and selectivity. The indole nucleus is a common motif in a vast array of biologically active compounds. The addition of a nitro group at the 5-position of the indole ring has been shown to be a critical pharmacophore, imparting potent and selective anticancer properties.[1] Derivatives of 5-nitroindole have demonstrated significant activity against a variety of cancer cell lines.[1][2] Their therapeutic potential stems from a unique dual mechanism of action that targets fundamental cancer-promoting pathways. This guide aims to provide a comprehensive technical overview for researchers and drug developers interested in harnessing the therapeutic potential of 5-nitroindole derivatives.

Mechanism of Action

The anticancer activity of 5-nitroindole derivatives is primarily attributed to a two-pronged attack on cancer cells: stabilization of the c-Myc G-quadruplex and induction of intracellular reactive oxygen species (ROS).

Stabilization of c-Myc G-Quadruplex

The promoter region of the c-Myc oncogene contains a guanine-rich sequence capable of folding into a non-canonical secondary DNA structure known as a G-quadruplex. The formation of this structure acts as a transcriptional repressor, hindering the expression of the c-Myc protein, a key driver of cell proliferation and tumorigenesis implicated in up to 80% of human cancers.[3] 5-Nitroindole derivatives have been shown to bind to and stabilize this G-quadruplex structure, effectively locking it in its "off" state.[4][5] This leads to the downregulation of c-Myc expression, which in turn induces cell cycle arrest and apoptosis.[1]

Induction of Reactive Oxygen Species (ROS)

In addition to their effects on c-Myc, certain 5-nitroindole derivatives have been shown to elevate intracellular levels of reactive oxygen species (ROS).[1] Cancer cells often exist in a state of increased oxidative stress, making them more vulnerable to further ROS insults compared to normal cells.[6] The accumulation of ROS induced by these compounds can lead to oxidative damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death through various signaling pathways.[7][8]

Synthesis of 5-Nitroindole Derivatives

A variety of synthetic routes have been developed to access diverse 5-nitroindole derivatives. A common strategy involves the functionalization of the 5-nitroindole core.

General Synthesis of Pyrrolidine-Substituted 5-Nitroindoles[1]

A representative synthetic scheme for preparing pyrrolidine-substituted 5-nitroindoles is outlined below. This multi-step synthesis involves an initial alkylation of 5-nitroindole followed by a nucleophilic substitution.

Other synthetic methodologies, such as the Vilsmeier-Haack reaction on 5-nitro-1H-indole, can be employed to introduce a formyl group, which can then be used as a handle for further derivatization through reductive amination.[2] The Fischer indole synthesis starting from p-nitrophenylhydrazine is another classical approach to construct the 5-nitroindole core.[9]

Quantitative Data on Anticancer Activity

The in vitro anticancer efficacy of 5-nitroindole derivatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa (Cervical Cancer) | 5.08 ± 0.91 | [1] |

| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa (Cervical Cancer) | 5.89 ± 0.73 | [1] |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-Small Cell Lung Cancer) | <0.01 (log10GI50 < -8.00) | [10] |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HL-60(TB) (Leukemia) | 0.50 (log10GI50 -6.30) | [10] |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | MOLT-4 (Leukemia) | 0.66 (log10GI50 -6.18) | [10] |

Table 1: In Vitro Anticancer Activity of Selected 5-Nitroindole Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5-nitroindole derivatives.

Synthesis of a Pyrrolidine-Substituted 5-Nitroindole Derivative[1]

Materials:

-

5-nitro-1H-indole

-

1,3-Dichloropropane

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Pyrrolidine

-

Potassium carbonate (K2CO3)

-

Acetonitrile

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Alkylation: To a solution of 5-nitro-1H-indole (1 equivalent) in anhydrous DMF, add NaH (1.2 equivalents) portion-wise at 0°C. Stir the mixture for 30 minutes. Add 1,3-dichloropropane (1.5 equivalents) and stir the reaction at room temperature for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by silica gel column chromatography to obtain 1-(3-chloropropyl)-5-nitro-1H-indole.

-

Substitution: To a solution of 1-(3-chloropropyl)-5-nitro-1H-indole (1 equivalent) in acetonitrile, add K2CO3 (3 equivalents) and pyrrolid (2 equivalents). Reflux the reaction mixture for 24 hours. After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by silica gel column chromatography (DCM/MeOH gradient) to yield the desired pyrrolidine-substituted 5-nitroindole derivative.

Cell Viability Assay (Alamar Blue)[2][12][13][14]

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

96-well microplates

-

Alamar Blue reagent

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of the 5-nitroindole derivative and incubate for 48-72 hours. Include a vehicle control.

-

Add Alamar Blue reagent (10% of the well volume) to each well and incubate for 1-4 hours at 37°C.

-

Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Intracellular ROS Detection (DCFH-DA Assay)[1][5][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture vessel and treat with the 5-nitroindole derivative for the desired time.

-

Wash the cells with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove the excess probe.

-

Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.

Cell Cycle Analysis (Propidium Iodide Staining)[1][2][17][18]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the 5-nitroindole derivative for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on their fluorescence intensity.

Conclusion

5-Nitroindole derivatives represent a highly promising class of anticancer agents with a well-defined dual mechanism of action. Their ability to simultaneously downregulate the key oncogene c-Myc and induce cytotoxic ROS provides a powerful strategy for combating cancer cell proliferation and survival. The synthetic accessibility of the 5-nitroindole scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore and develop these compounds as next-generation cancer therapeutics. Continued investigation into their in vivo efficacy, pharmacokinetic properties, and safety profiles will be crucial in translating the therapeutic potential of 5-nitroindole derivatives from the laboratory to the clinic.

References

- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. 5.7. DCFH2-DA Assay—The Measurement of Intracellular ROS [bio-protocol.org]

Synthesis of Novel 5-Nitrooxindole Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-nitrooxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and antimicrobial properties. The presence of the nitro group at the 5-position significantly influences the electronic properties of the oxindole ring, often enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of novel this compound analogs, focusing on key synthetic strategies, detailed experimental protocols, and the biological evaluation of these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Core Synthetic Strategies

The synthesis of this compound analogs primarily begins with the nitration of isatin or oxindole, followed by various chemical transformations to introduce diversity at the C3 position and the N1 position of the oxindole core. Key synthetic reactions include Knoevenagel condensation, [3+2] cycloaddition for the formation of spirocyclic systems, and Mannich reactions.

Synthesis of 5-Nitroisatin and this compound

The foundational starting materials for most this compound analogs are 5-nitroisatin and this compound. 5-Nitroisatin can be synthesized by the nitration of isatin using a mixture of nitric acid and sulfuric acid. Subsequent reduction of 5-nitroisatin, for instance, with hydrazine hydrate, yields this compound.

Knoevenagel Condensation for 3-Ylidene-5-nitrooxindoles

The Knoevenagel condensation is a versatile method for introducing a substituted ylidene moiety at the C3 position of the this compound core. This reaction involves the condensation of 5-nitroisatin or this compound with active methylene compounds in the presence of a basic catalyst.

Experimental Protocols

Protocol 1: Synthesis of (Z)-3-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-5-nitroindolin-2-one[1]

-

Materials: 5-Nitro-2-oxindole, 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt).

-

Procedure: A solution of 5-nitro-2-oxindole in an appropriate solvent is treated with Appel's salt. The reaction mixture is stirred at a specified temperature for a designated time. Upon completion, the product is isolated by filtration and purified by recrystallization.

-

Characterization: The structure is confirmed by 1H-NMR, 13C-NMR, and HRMS.

Protocol 2: General Procedure for the Synthesis of Spiro[this compound-3,3'-pyrrolidine] Derivatives via [3+2] Cycloaddition[2]

-

Materials: Substituted 5-nitroisatin, an amino acid (e.g., (2S)-octahydro-1H-indole-2-carboxylic acid), and a chalcone derivative (e.g., (2E,6E)-2,6-dibenzylidenecyclohexanone).

-

Procedure: A mixture of the 5-nitroisatin, amino acid, and chalcone is refluxed in a suitable solvent (e.g., methanol) for a specified duration. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and purified by column chromatography.

-

Characterization: The synthesized compounds are characterized by 1H NMR, 13C NMR, IR, Mass Spectrometry, and elemental analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound analogs, including reaction yields, melting points, and biological activity.

| Compound ID | Synthetic Method | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| 3d | Reaction with Appel's Salt | 85 | 252-254 | 1H-NMR (400 MHz, DMSO-d6) δ = 11.92 (s, 1H), 9.13 (s, 1H), 8.16 (d, J = 8.8 Hz, 1H), 7.16 (d, J = 8.8 Hz, 1H) | [1] |

| 4i | [3+2] Cycloaddition | - | - | - | [2] |

Table 1: Synthesis and Physicochemical Data of this compound Analogs

| Compound ID | Target | Cell Line | Activity (IC50/GI50) | Reference |

| SOID-8 | JAK2/STAT3 | A2058, A375 (Melanoma) | ~10-20 µM (Viability) | [3] |

| 4i | MDM2 (putative) | MDA-MB-231 (Breast Cancer) | 7.63 ± 0.08 µM | [2] |

| 4b | MDM2 (putative) | PC3 (Prostate Cancer) | 3.7 ± 1.0 µM | [2] |

| 4a | MDM2 (putative) | HeLa (Cervical Cancer) | 7.1 ± 0.2 µM | [2] |

| 4l | MDM2 (putative) | HeLa (Cervical Cancer) | 7.2 ± 0.5 µM | [2] |

Table 2: Anticancer Activity of this compound Analogs

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of SOID-8 Induced Apoptosis in Melanoma Cells

The spirooxindole derivative SOID-8 has been shown to induce apoptosis in melanoma cells by inhibiting the JAK2/STAT3 signaling pathway.[3] The following diagram illustrates the key steps in this process.

Caption: SOID-8 inhibits JAK2/STAT3 signaling, leading to apoptosis.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of novel this compound analogs is depicted below.

Caption: Workflow for this compound analog synthesis and evaluation.

Logical Relationship of Spirooxindole Synthesis

The synthesis of spiro[this compound-3,3'-pyrrolidine] derivatives involves a key multi-component reaction.

Caption: Key steps in the synthesis of spiro[this compound-3,3'-pyrrolidine].

References

- 1. mdpi.com [mdpi.com]

- 2. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spirooxindole Derivative SOID-8 Induces Apoptosis Associated with Inhibition of JAK2/STAT3 Signaling in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 5-Nitrooxindole Cytotoxicity: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro methodologies used to assess the cytotoxicity of 5-nitrooxindole and its derivatives. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details experimental protocols, summarizes quantitative data, and visualizes the mechanistic pathways associated with the cytotoxic effects of this class of compounds.

Introduction to this compound and its Anticancer Potential

The 5-nitroindole scaffold has been identified as a significant structure in the development of novel anticancer agents.[1] Derivatives of this compound have shown potent cytotoxic activity against a range of cancer cell lines.[1][2] The primary mechanisms of action appear to involve the stabilization of G-quadruplex structures within the promoter region of the c-Myc oncogene, leading to the downregulation of c-Myc expression.[1] This transcription factor is implicated in a majority of human cancers, and its suppression can induce cell cycle arrest and apoptosis.[1] Additionally, some 5-nitroindole compounds have been observed to increase intracellular reactive oxygen species (ROS), further contributing to their cytotoxic effects.[1][2]

Experimental Protocols for Cytotoxicity Assessment

The in vitro cytotoxicity of this compound and its derivatives is commonly evaluated using a variety of cell-based assays. The following are detailed protocols for the most frequently employed methods.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines is typically used to assess the spectrum of activity. Examples include:

-

HeLa: Human cervical cancer

-

MCF-7 and MDA-MB-231: Human breast cancer[3]

-

HOP-62: Non-small cell lung cancer[4]

-

HL-60(TB) and MOLT-4: Leukemia[4]

-

A broader panel, such as the National Cancer Institute's 60 human tumor cell line screen (NCI-60), may also be utilized for comprehensive profiling.[4]

Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assays

Several colorimetric and fluorometric assays are available to quantify cell viability and proliferation.

The SRB assay is a high-throughput method used to determine cell density based on the measurement of cellular protein content.[4]

Protocol:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Add various concentrations of the this compound derivative to the wells and incubate for a specified period (e.g., 48 hours).

-

Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength of 515 nm using a microplate reader.

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Protocol:

-

Cell Plating and Treatment: Follow steps 1 and 2 as described for the SRB assay.

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

This assay uses the redox indicator resazurin to measure the metabolic activity of living cells. In viable cells, resazurin is reduced to the fluorescent resorufin.

Protocol:

-

Cell Plating and Treatment: Follow steps 1 and 2 as described for the SRB assay.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 1-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

Quantitative Data Summary

The cytotoxic effects of this compound derivatives are typically quantified by their IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. The following tables summarize representative data from studies on 5-nitroindole derivatives.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| 4l | HOP-62 | SRB | log10(GI50) | < -8.00 | [4] |

| 4l | HL-60(TB) | SRB | log10(GI50) | -6.30 | [4] |

| 4l | MOLT-4 | SRB | log10(GI50) | -6.18 | [4] |

| 5 | HeLa | Alamar Blue | IC50 | 5.08 ± 0.91 µM | [2] |

| 7 | HeLa | Alamar Blue | IC50 | 5.89 ± 0.73 µM | [2] |

Compound 4l is 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone. Compounds 5 and 7 are pyrrolidine-substituted 5-nitroindole derivatives.

Mechanistic Insights and Signaling Pathways

Studies suggest that the cytotoxic activity of 5-nitroindole derivatives is mediated through the induction of apoptosis and cell cycle arrest, often linked to the downregulation of the c-Myc oncogene and an increase in intracellular ROS.

Proposed Mechanism of Action

The following diagram illustrates the proposed signaling pathway for the anticancer activity of certain 5-nitroindole derivatives.

Caption: Proposed mechanism of action for 5-nitroindole derivatives.

Experimental Workflow for Cytotoxicity Evaluation

The overall workflow for evaluating the in vitro cytotoxicity of a this compound compound is depicted below.

Caption: General workflow for in vitro cytotoxicity evaluation.

Conclusion

The in vitro evaluation of this compound cytotoxicity involves a systematic approach utilizing various cell-based assays to determine the compound's efficacy against cancer cell lines. The methodologies described in this guide, including the SRB, MTT, and Alamar Blue assays, provide robust means for quantifying cytotoxic effects. Furthermore, understanding the underlying mechanisms, such as the targeting of the c-Myc G-quadruplex and induction of ROS, is crucial for the rational design and development of these promising anticancer agents. The provided protocols and data serve as a valuable resource for researchers in the field of oncology drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitrooxindole: A Versatile Fragment for Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid bicyclic structure provides a valuable framework for the spatial presentation of functional groups, making it an attractive starting point for fragment-based drug design. The introduction of a nitro group at the 5-position of the oxindole core yields 5-nitrooxindole, a fragment that combines the structural features of the oxindole scaffold with the unique electronic properties of the nitroaromatic system. The nitro group, a well-known pharmacophore, can participate in various biological interactions and is often associated with anticancer, antimicrobial, and anti-inflammatory properties.[3] However, it is also recognized as a potential toxicophore, necessitating careful structural modification and evaluation in drug development.[3] This technical guide provides a comprehensive overview of this compound as a fragment for drug design, summarizing its synthesis, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the chemical formula C8H6N2O3, is a solid with a molecular weight of 178.14 g/mol .[4] It is also known by its IUPAC name, 5-nitro-1,3-dihydro-2H-indol-2-one.

| Property | Value | Reference |

| Molecular Formula | C8H6N2O3 | [4] |

| Molecular Weight | 178.14 g/mol | [4] |

| CAS Number | 20870-79-5 | [4] |

| IUPAC Name | 5-nitro-1,3-dihydroindol-2-one | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from isatin. The first step involves the nitration of the isatin core to produce 5-nitroisatin, which is then subsequently reduced to the desired this compound.

Experimental Protocol: Synthesis of 5-Nitroisatin

-

Materials: Isatin, Potassium Nitrate (KNO3), Sulfuric Acid (H2SO4).

-

Procedure: A solution of isatin in concentrated sulfuric acid is cooled to 0-5 °C.[5] Potassium nitrate is then added portion-wise while maintaining the low temperature.[5] The reaction mixture is stirred for a specified time, after which it is poured onto ice. The resulting precipitate, 5-nitroisatin, is collected by filtration, washed with water, and dried.[5]

Experimental Protocol: Reduction of 5-Nitroisatin to this compound

A reported method for the reduction of a related N-alkyl-5-nitroisatin to the corresponding 5-nitroindole derivative suggests the use of a mixed borohydride reducing agent.[6] This protocol can be adapted for the synthesis of this compound.

-

Materials: 5-Nitroisatin, Zirconium(IV) chloride (ZrCl4), Sodium borohydride (NaBH4), 1,2-Dimethoxyethane (DME).

-

Procedure: To a solution of 5-nitroisatin in DME, zirconium(IV) chloride is added.[6] The mixture is then treated with sodium borohydride in portions.[6] The reaction is monitored by thin-layer chromatography for the disappearance of the starting material. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the well-established activities of the oxindole scaffold and nitroaromatic compounds suggest several potential therapeutic applications.

Anticancer Activity

Derivatives of 5-nitroisatin have shown promising anticancer activity. For instance, various heterocyclic derivatives of 5-nitroisatin have been synthesized and evaluated against breast cancer (MCF-7) cell lines using the MTT assay.[7] This suggests that the this compound core could serve as a valuable fragment for the development of novel anticancer agents.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[8]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Indole derivatives, including those with a nitro substitution, have been reported to possess significant antimicrobial properties.[8] The nitro group can undergo bioreduction in microorganisms to generate reactive nitrogen species that are toxic to the cells.[9] Therefore, this compound is a promising fragment for the design of new antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify antimicrobial activity.

Anti-inflammatory Activity

Oxindole derivatives have been investigated for their anti-inflammatory effects.[7] Inflammation is often associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[10]

-

Reaction: Mix the collected supernatant with the Griess reagent and incubate at room temperature in the dark for 10-15 minutes.[10]

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.[10] The intensity of the color is proportional to the nitrite concentration.

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition by the test compound.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the known activities of related compounds, several potential targets can be hypothesized.

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] Similarly, numerous anticancer agents target receptor tyrosine kinases (RTKs) and the downstream MAPK/ERK signaling cascade, which are crucial for cell proliferation and survival. Given the potential anti-inflammatory and anticancer activities of the this compound scaffold, it is plausible that its derivatives could modulate these key pathways.

Experimental and Logical Workflows

The development of drugs from a fragment like this compound typically follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

This compound represents a promising and versatile fragment for the development of novel therapeutic agents. Its straightforward synthesis from readily available starting materials, combined with the known biological activities of the oxindole and nitroaromatic moieties, makes it an attractive scaffold for medicinal chemists. While further research is needed to fully elucidate the biological profile and mechanism of action of this compound itself, the information and protocols provided in this guide offer a solid foundation for its exploration in anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The systematic evaluation of this compound and its derivatives has the potential to yield novel lead compounds with significant therapeutic value.

References

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 4. Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An efficient conversion of 5-nitroisatin into 5-nitroindole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functionalized spirooxindole-indolizine hybrids: Stereoselective green synthesis and evaluation of anti-inflammatory effect involving TNF-α and nitrite inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 5-Nitrooxindole Derivatives as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-nitrooxindole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. Derivatives of this heterocyclic compound have exhibited potent cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action for many of these compounds involve the stabilization of G-quadruplex DNA structures in the promoter regions of oncogenes, such as c-Myc, and the induction of intracellular reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[1][2]

These application notes provide a comprehensive guide for the synthesis of this compound derivatives and detailed protocols for evaluating their anticancer properties.

Synthesis of this compound Derivatives

A general method for the synthesis of pyrrolidine-substituted 5-nitroindoles, which can be further modified to 5-nitrooxindoles, is presented below. This protocol is based on established synthetic strategies for creating libraries of these compounds for anticancer screening.[1][2]

Protocol 1: Synthesis of Pyrrolidine-Substituted 5-Nitroindoles

Materials:

-